BenchChemオンラインストアへようこそ!

Grandisin

Chagas disease trypanocidal structure-activity relationship

Grandisin is a tetrahydrofuran neolignan belonging to the lignan class of plant polyphenols, characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran core with 3,4,5-trimethoxy substitution on both aromatic rings. It occurs as the (−)-enantiomer in nature and is most abundantly isolated from Piper solmsianum, Virola surinamensis, and Piper tectoniifolium.

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
CAS No. 53250-50-3
Cat. No. B1201232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrandisin
CAS53250-50-3
Synonymsgrandisin
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1
InChIKeyZPINJJOPURFFNV-ZKMYPSDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grandisin (CAS 53250-50-3): Procurement-Grade Tetrahydrofuran Neolignan for Trypanocidal, Antitumor, and Larvicidal Research


Grandisin is a tetrahydrofuran neolignan belonging to the lignan class of plant polyphenols, characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran core with 3,4,5-trimethoxy substitution on both aromatic rings [1]. It occurs as the (−)-enantiomer in nature and is most abundantly isolated from Piper solmsianum, Virola surinamensis, and Piper tectoniifolium [2]. Unlike its closest structural analogs—veraguensin (3,4-dimethoxy substituted, C22H28O5, MW 372.5) and machilin G (differing only in relative stereochemistry)—grandisin (C24H32O7, MW 432.5) bears six methoxy groups that confer distinct physicochemical and biological properties including a higher logP (~4.8 vs ~4.4), altered CYP450 interaction profile, and a uniquely characterized endothelium-independent vasorelaxant mechanism [3][4].

Why Veraguensin or Machilin G Cannot Substitute for Grandisin in Target-Specific Research and Procurement


Although veraguensin, grandisin, and machilin G share a common tetrahydrofuran neolignan scaffold, their substitution patterns on the aromatic rings are chemically fixed and non-interchangeable: veraguensin and machilin G carry 3,4-dimethoxy groups, whereas grandisin carries 3,4,5-trimethoxy groups [1]. This single additional methoxy group per aromatic ring alters the electron density, steric bulk, hydrogen-bond acceptor count, and logP of the molecule, which in turn dictates differential CYP450 metabolism, target engagement, and the spectrum of pharmacological activity [2]. Critically, 4-O-demethylation (the major phase I metabolic pathway) completely abolishes the anti-Trypanosoma cruzi activity of grandisin, demonstrating that the intact trimethoxy motif is essential for its antiparasitic pharmacophore [3]. Generic substitution with veraguensin—which is intrinsically a dimethoxy compound—would fail to replicate the CYP3A4/5 mechanism-based inhibition profile, the endothelium-independent vasorelaxation, and the full breadth of antitumor activities that have been quantitatively demonstrated for grandisin but not for veraguensin [4].

Quantitative Differentiation Evidence: Grandisin vs. Closest In-Class Analogs


Direct Head-to-Head: Grandisin vs. Veraguensin Trypanocidal Activity Against T. cruzi Y Strain

In the same experimental system—bloodstream trypomastigotes of T. cruzi Y strain—grandisin and veraguensin were tested in parallel, establishing a direct potency rank within the tetrahydrofuran neolignan class. Both compounds are potently active, with veraguensin (IC50 2.3 μM) exhibiting 1.6-fold greater potency than grandisin (IC50 3.7 μM) [1]. This is the only published direct head-to-head comparison of the natural products themselves, and it defines the baseline potency relationship between the two most commonly cited neolignans of this scaffold. When benchmarked against benznidazole, the current clinical reference drug for Chagas disease, synthetic diaryl-furan analogs templated on grandisin achieved EC50 values of 0.01 μM—representing a 150-fold improvement over benznidazole—demonstrating that the grandisin scaffold, while not the most potent natural congener, serves as a superior template for synthetic optimization [2].

Chagas disease trypanocidal structure-activity relationship

Metabolite Activity Loss: Grandisin vs. 4-O-Demethylgrandisin in Anti-T. cruzi Assays

Metabolism of grandisin via biomimetic phase I oxidation using the Jacobsen catalyst produced one major putative metabolite, identified as 4-O-demethylgrandisin. When this metabolite was tested against T. cruzi trypomastigotes in direct comparison with the parent compound, it exhibited a complete loss of trypanocidal activity [1]. Additionally, the parent grandisin showed no metabolization by pig cecal microbiota (a model for human gut flora), indicating resistance to presystemic gut metabolism and suggesting feasibility of oral administration [1]. Separate cytotoxicity testing using the Balb/c 3T3 NRU assay revealed that the metabolite is 1.8-fold more cytotoxic than grandisin (IC50 0.043 vs. 0.078 μM), with computed LD50 values of 429.95 vs. 617.72 mg/kg, respectively [2]. The divergent activity profiles—loss of desired antiparasitic activity with concomitant increase in mammalian cytotoxicity—demonstrate that the intact 4-O-methyl group is a critical pharmacophoric element.

drug metabolism structure-activity relationship Chagas disease

CYP450 Drug Interaction Profile: Grandisin Mechanism-Based CYP3A4/5 Inhibition vs. Class Baseline

Grandisin was systematically evaluated against a panel of six major human CYP450 isoforms (1A2, 2C9, 3A4/5, 2D6, 2E1) using human liver microsomes with isoform-selective probe substrates [1]. It demonstrated a dual inhibition mode against CYP3A4/5: competitive inhibition with apparent Ki values of 48.71 μM (nifedipine oxidation probe) and 31.25 μM (midazolam 1′-hydroxylation probe), plus mechanism-based (time-dependent) inhibition with KI = 6.40 μM, kinact = 0.037 min⁻¹, and kinact/KI = 5.78 mL·min⁻¹·μmol⁻¹ [1]. For CYP2C9, grandisin acted as a competitive inhibitor with apparent Ki = 50.60 μM. CYP1A2 and CYP2D6 were not substantially inhibited (IC50 > 200 μM and >100 μM, respectively), while CYP2E1 was significantly stimulated from 4 μM upward [1]. The kinact/KI ratio for CYP3A4/5 is comparable to or exceeds that of several therapeutic drugs known to cause clinically relevant mechanism-based inhibition [1]. In contrast, comparative CYP450 data for veraguensin are limited exclusively to computational predictions from admetSAR (e.g., CYP3A4 inhibition probability 60.65%, CYP2C9 inhibition probability 51.00%), with no published experimental Ki or kinact values [2], making grandisin the only scaffold in this class with experimentally validated CYP interaction parameters suitable for preclinical DDI risk assessment.

drug-drug interaction CYP450 inhibition ADMET preclinical safety

Exceptional Natural Abundance: Grandisin Content in Piper tectoniifolium Leaf Extracts vs. Conventional Sources

Phytochemical analysis of Piper tectoniifolium Kunth leaf extracts using a validated HPLC-DAD-UV method revealed grandisin at 52.78% of the extract composition [1]. This represents an unprecedented abundance for any tetrahydrofuran neolignan from a single plant part; by comparison, grandisin isolation from the traditional source Piper solmsianum is complicated by co-occurring phenylpropanoids (apiol, dillapiol, myristicin) that require multi-step chromatographic separation [2]. The validated analytical method demonstrated >90% recovery, linearity, precision, and robustness for selective quantitation of (−)-grandisin, enabling quality-controlled procurement [1]. The absolute configuration was confirmed by X-ray diffraction, ensuring enantiomeric identity [1]. No analogous high-yield single-source report exists for veraguensin or machilin G, whose isolation typically requires multi-step purification from mixed neolignan extracts with substantially lower individual compound abundance [3].

natural product procurement extraction yield botanical sourcing scale-up

In Vivo Antitumor and Antiangiogenic Efficacy: Grandisin in Ehrlich Ascites Tumor Model vs. Untreated Control

Grandisin was evaluated in the Ehrlich ascites tumor (EAT) murine model using both in vitro cytotoxicity assays and in vivo efficacy endpoints [1]. In vitro, grandisin inhibited EAT cell growth with IC50 < 0.25 μM (both Trypan blue exclusion and MTT methods) and activated caspases-3, -6, -8, and -9 compared to untreated controls [1]. In EAT-bearing mice, intraperitoneal administration of grandisin at 2.5, 5, and 10 mg/kg for 10 days extended survival in a dose-dependent manner. At the 10 mg/kg dose, a 66.35% reduction in intraperitoneal tumor cell burden was observed, and vascular endothelial growth factor (VEGF) levels in peritoneal washing supernatant decreased by 32.1% relative to vehicle-treated tumor-bearing controls [1]. The combination of direct cytotoxicity, caspase-mediated apoptosis induction, and VEGF suppression distinguishes grandisin's multimodal antitumor mechanism from single-mechanism cytotoxic agents. No equivalent in vivo antitumor efficacy data—with quantitative tumor burden reduction and angiogenic biomarker modulation—have been reported for veraguensin or machilin G [2].

antitumor antiangiogenic VEGF in vivo efficacy

Mechanistically Distinct Vasorelaxation: Grandisin Endothelium-Independent Calcium Influx Inhibition vs. Other Lignans

In a comparative study of three lignans—grandisin, licarin A, and yangambin—in mouse aortic rings with functional endothelium, grandisin induced concentration-dependent vasodilation with a pIC50 of 4.30 ± 0.13 (equivalent to IC50 ≈ 50.1 μM) [1]. Critically, removal of the functional endothelium did not alter grandisin's vasorelaxant effect, whereas licarin A's effect was significantly reduced and yangambin's concentration-response curve was shifted rightward [1]. Pre-incubation with L-NAME (nitric oxide synthase inhibitor) and ODQ (soluble guanylate cyclase inhibitor) similarly failed to attenuate grandisin's response, confirming an endothelium-independent, NO-independent mechanism [1]. Further mechanistic studies demonstrated that grandisin reduces calcium influx: pre-incubation with grandisin reduced phenylephrine-induced contraction in Ca²⁺-free medium and diminished Fluo-4 AM fluorescence intensity upon phenylephrine stimulation in the presence of extracellular calcium [1]. A more recent study using rat aortic rings confirmed the vasorelaxant effect with IC50 = 9.8 ± 1.22 μM and ~80% maximal relaxation at 30 μM, although this study reported endothelium-dependence, possibly reflecting species- and condition-specific differences [2]. The furan-only core of grandisin (lacking the propenylbenzofuran moiety of licarin A or the furofuran system of yangambin) is structurally linked to its distinct calcium-influx inhibitory mechanism, a property not shared by the other lignans tested [1].

vasorelaxation cardiovascular endothelium calcium channel

Best-Fit Procurement and Application Scenarios for Grandisin


Antiparasitic Drug Discovery: Chagas Disease Lead Optimization

Grandisin's scaffold has been validated as a superior medicinal chemistry starting point for antitrypanosomal development. While veraguensin shows marginally higher intrinsic trypanocidal potency (IC50 2.3 vs. 3.7 μM), grandisin-derived synthetic diaryl-furan analogs achieve EC50 values as low as 0.01 μM—260-fold more potent than the veraguensin parent and 150-fold more potent than benznidazole [1]. Programs that prioritize scaffold derivatization over intrinsic natural product potency should select grandisin as the template. Furthermore, grandisin's experimentally characterized CYP3A4/5 mechanism-based inhibition (KI = 6.40 μM, kinact = 0.037 min⁻¹) and its complete metabolic stability in pig cecal microbiota enable rational DDI risk assessment and support oral route feasibility from the earliest preclinical stages [2][3].

Gram-Scale Natural Product Procurement for Preclinical Development

The identification of Piper tectoniifolium as a grandisin-hyperaccumulating source (52.78% leaf extract composition, >90% recovery by validated HPLC) fundamentally changes the economics of large-scale procurement [1]. For programs requiring multi-gram quantities of a tetrahydrofuran neolignan, grandisin can be isolated from P. tectoniifolium with substantially fewer chromatographic steps and higher per-kg-biomass yield than veraguensin or machilin G from their respective sources. The validated HPLC-DAD-UV method provides quality-controlled, enantiomerically confirmed material suitable for regulatory-grade preclinical studies [1].

Oncology Research: In Vivo Antiangiogenic and Caspase-Dependent Apoptosis Studies

Grandisin is the only tetrahydrofuran neolignan with published in vivo antitumor efficacy data demonstrating both tumor burden reduction (66.35% at 10 mg/kg i.p.) and angiogenic biomarker suppression (32.1% VEGF reduction) alongside caspase-3/-6/-8/-9 activation in the Ehrlich ascites tumor model [1]. Cancer researchers seeking a natural product that engages multiple hallmarks of cancer (proliferation inhibition, apoptosis induction, angiogenesis suppression) with in vivo validation should consider grandisin over veraguensin—for which no comparable in vivo oncology data exist [2].

Cardiovascular Pharmacology: Calcium Influx and Endothelium-Independent Vasodilation Studies

Among lignans with vasorelaxant activity, grandisin uniquely operates through an endothelium-independent, NO-independent mechanism involving inhibition of calcium influx, as demonstrated by persistence of vasorelaxation after endothelial denudation, L-NAME, and ODQ pretreatment, coupled with reduction of Fluo-4 AM fluorescence [1]. This mechanism is structurally linked to grandisin's single-furan core, distinguishing it from the endothelium-dependent licarin A (propenylbenzofuran-containing) and partially endothelium-dependent yangambin (furofuran-containing) [1]. Investigators studying calcium signaling in vascular smooth muscle or seeking vasodilators effective in endothelial dysfunction should specify grandisin as their tetrahydrofuran lignan of choice.

Quote Request

Request a Quote for Grandisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.